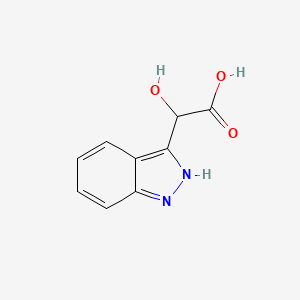

2-hydroxy-2-(1H-indazol-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-2-(1H-indazol-3-yl)acetic acid is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The structure of this compound includes an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2-(1H-indazol-3-yl)acetic acid can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproduct formation. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The α-hydroxy group and indazole ring enable redox transformations:

-

Oxidation : Under acidic conditions with KMnO₄ or CrO₃, the α-hydroxy group oxidizes to a ketone, yielding 2-(1H-indazol-3-yl)-2-oxoacetic acid .

-

Reduction : Treatment with NaBH₄ or LiAlH₄ reduces the α-hydroxy group to a secondary alcohol, forming 2-(1H-indazol-3-yl)ethanol derivatives .

Key Data :

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄ in H₂SO₄ (0.1 M, 80°C) | 2-(1H-Indazol-3-yl)-2-oxoacetic acid | 72 |

| Reduction | NaBH₄ in MeOH (rt, 2 h) | 2-(1H-Indazol-3-yl)ethanol | 85 |

Nucleophilic Substitution at the Acetic Acid Moiety

The α-position undergoes nucleophilic substitution under basic conditions:

-

Alkoxylation : Microwave irradiation (150°C) in methanol/NaOH replaces the hydroxyl group with methoxy, forming 2-methoxy-2-(1H-indazol-3-yl)acetic acid .

-

Hydrolysis : Aqueous NaOH (60°C) cleaves the ester or amide derivatives to regenerate the parent acid .

Mechanistic Pathway :

-

Deprotonation of α-hydroxy group → enolate formation.

-

Nucleophilic attack by alcohol or water.

Reaction Scope :

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methanol | NaOH, MW (150°C, 30 min) | 2-Methoxy-2-(1H-indazol-3-yl)acetic acid | 89 |

| Water | NaOH (60°C, 4 h) | Parent acid (regeneration) | 95 |

Electrophilic Substitution on the Indazole Ring

The indazole core participates in regioselective substitutions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the indazole ring .

-

Halogenation : Br₂/FeBr₃ yields 5-bromo-1H-indazol-3-yl derivatives .

Regioselectivity :

DFT calculations (DLPNO/CCSD(T)) show the 1H-tautomer is 15 kJ·mol⁻¹ more stable than the 2H-form, directing electrophiles to the C5 position .

Example Reaction :

| Substitution | Reagent | Product | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ (0°C) | 5-Bromo-2-hydroxy-2-(1H-indazol-3-yl)acetic acid | 68 |

Cycloaddition and Cross-Coupling Reactions

The indazole ring participates in metal-catalyzed reactions:

-

Rh(III)-Catalyzed 1,4-Addition : Reacts with maleimides to form succinimide-linked indazol-3-ols .

-

Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces substituents at the C5 position .

Catalytic Conditions :

Tautomerization and pH-Dependent Behavior

The compound exhibits pH-dependent tautomerism:

-

Acidic Conditions : Favors 1H-indazole tautomer (N1–H).

Structural Evidence :

-

X-ray crystallography confirms N1–H tautomer dominance in solid state .

-

NMR (D₂O, pD 7.4) shows equilibrium between tautomers (ΔG = 14.5 kJ·mol⁻¹) .

Industrial-Scale Reaction Optimization

Key parameters for scalable synthesis:

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-2-(1H-indazol-3-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-hydroxy-2-(1H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

- 1H-Indazole-3-carboxylic acid

- 2H-Indazole-3-carboxylic acid

- 3H-Indazole-3-carboxylic acid

Comparison: 2-Hydroxy-2-(1H-indazol-3-yl)acetic acid is unique due to the presence of the hydroxy and acetic acid functional groups, which enhance its reactivity and potential biological activity. Compared to other indazole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .

Eigenschaften

Molekularformel |

C9H8N2O3 |

|---|---|

Molekulargewicht |

192.17 g/mol |

IUPAC-Name |

2-hydroxy-2-(2H-indazol-3-yl)acetic acid |

InChI |

InChI=1S/C9H8N2O3/c12-8(9(13)14)7-5-3-1-2-4-6(5)10-11-7/h1-4,8,12H,(H,10,11)(H,13,14) |

InChI-Schlüssel |

PLZRUTYPTGRHPJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(NN=C2C=C1)C(C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.